N-(1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide is a chemical compound that features a cyclopropane carboxamide group attached to a thiophene ring via a propan-2-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the propan-2-yl group: This step involves the alkylation of the thiophene ring with a propan-2-yl halide under basic conditions.
Formation of the cyclopropane carboxamide: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under amide formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
Articaine: A thiophene-based local anesthetic.
Suprofen: A nonsteroidal anti-inflammatory drug with a thiophene framework.
Uniqueness
N-(1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane carboxamide group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(7-10-3-2-6-14-10)12-11(13)9-4-5-9/h2-3,6,8-9H,4-5,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNQZDVTISVNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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